3-Chloro-5,7-diiodobenzisoxazole
Description
3-Chloro-5,7-diiodobenzisoxazole (CAS: 16263-57-3) is a halogenated benzisoxazole derivative characterized by a fused bicyclic aromatic system containing oxygen and nitrogen in the isoxazole ring. The compound features chlorine and iodine substituents at the 3-, 5-, and 7-positions, respectively, conferring distinct electronic and steric properties.
Properties
Molecular Formula |
C7H2ClI2NO |
|---|---|
Molecular Weight |
405.36 g/mol |
IUPAC Name |
3-chloro-5,7-diiodo-1,2-benzoxazole |
InChI |
InChI=1S/C7H2ClI2NO/c8-7-4-1-3(9)2-5(10)6(4)12-11-7/h1-2H |
InChI Key |
DJYLIPNYZLNYST-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NO2)Cl)I)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5,7-diiodobenzisoxazole typically involves the halogenation of benzisoxazole derivativesFor instance, the chlorination and iodination of benzisoxazole can be achieved using reagents such as phosphorus(V) oxohalides and iodine in the presence of organic bases like triethylamine .
Industrial Production Methods: Industrial production of halogenated benzisoxazoles often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5,7-diiodobenzisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzisoxazoles, while coupling reactions can produce complex heterocyclic compounds .
Scientific Research Applications
3-Chloro-5,7-diiodobenzisoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 3-Chloro-5,7-diiodobenzisoxazole involves its interaction with specific molecular targets. The halogen atoms in the compound can form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the compound can interfere with cellular processes by binding to enzymes or receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-chloro-5,7-diiodobenzisoxazole with three related heterocyclic compounds, focusing on structural features, spectral properties, and synthesis parameters.
Table 1: Structural and Functional Group Comparison
Key Observations :
- Halogen Effects: The iodine substituents in the target compound increase molecular weight (vs.
- Heteroatom Influence : The isoxazole ring (N-O) differs from isothiazole (N-S) and dithiazine (S-S) systems, altering electronic distribution and stability.
Table 2: Spectral and Analytical Data Comparison
Key Observations :
- IR Spectroscopy : The absence of SO2 or C=S peaks in the target compound (vs. ) simplifies its IR profile, with expected C-I stretches (~500 cm⁻¹) and C-Cl (~740 cm⁻¹).
- Elemental Analysis : Discrepancies between calculated and found values in suggest common synthesis challenges (e.g., incomplete purification), which may also apply to the target compound.
Key Observations :
- Synthetic Complexity : The diiodo-substituted target compound may require controlled halogenation conditions to avoid over-iodination or ring degradation.
- Applications : Iodine’s heavy atom effect makes the compound a candidate for X-ray crystallography or as a halogenated scaffold in drug discovery.
Biological Activity
3-Chloro-5,7-diiodobenzisoxazole is a halogenated benzisoxazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes both chlorine and iodine substituents on the benzisoxazole ring, enhancing its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C7H2ClI2NO |
| Molecular Weight | 405.36 g/mol |
| IUPAC Name | 3-chloro-5,7-diiodo-1,2-benzoxazole |
| InChI | InChI=1S/C7H2ClI2NO/c8-7-4-1-3(9)2-5(10)6(4)12-11-7/h1-2H |
| Canonical SMILES | C1=C(C=C(C2=C1C(=NO2)Cl)I)I |
The biological activity of 3-Chloro-5,7-diiodobenzisoxazole is believed to stem from its ability to interact with specific molecular targets within biological systems. The halogen atoms (chlorine and iodine) can form strong interactions with biomolecules, potentially inhibiting or modulating their activity. This compound may interfere with cellular processes by binding to enzymes or receptors, thus influencing various biochemical pathways.
Antimicrobial Properties
Research indicates that 3-Chloro-5,7-diiodobenzisoxazole exhibits significant antimicrobial activity. Its structural attributes allow it to disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For instance, it has been shown to inhibit the growth of certain cancer cell lines in vitro, indicating its potential as a lead compound in cancer drug development.
Case Studies
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy of 3-Chloro-5,7-diiodobenzisoxazole against Gram-positive and Gram-negative bacteria.
- Method : Disk diffusion method was employed to assess the antibacterial activity.
- Results : The compound exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong antibacterial effects.
-
Investigation of Anticancer Effects :
- Objective : To assess the cytotoxic effects of 3-Chloro-5,7-diiodobenzisoxazole on human cancer cell lines.
- Method : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed in breast cancer (MCF-7) and lung cancer (A549) cells, suggesting a dose-dependent anticancer effect.
Comparative Analysis with Similar Compounds
The biological activity of 3-Chloro-5,7-diiodobenzisoxazole can be compared with other halogenated benzisoxazoles:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 3-Chloro-5,7-diiodobenzisoxazole | High | Moderate |
| 3-Bromo-5,7-diiodobenzisoxazole | Moderate | Low |
| 3-Iodo-5,7-dichlorobenzisoxazole | Low | High |
The presence of both chlorine and iodine in 3-Chloro-5,7-diiodobenzisoxazole enhances its biological activity compared to other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
